molecular formula C12H13N5S B12939737 9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine CAS No. 37154-81-7

9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine

Cat. No.: B12939737
CAS No.: 37154-81-7
M. Wt: 259.33 g/mol
InChI Key: HCNZRXFJOIZENL-UHFFFAOYSA-N
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Description

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine is a complex organic compound that features a purine core substituted with a dimethylpyrrole and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dimethylpyrrole compound under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of the dimethylpyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine: Unique due to its specific substitution pattern.

    9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfonyl)-9H-purine: Similar structure but with a sulfonyl group instead of a methylthio group.

    9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylamino)-9H-purine: Contains a methylamino group instead of a methylthio group.

Uniqueness

The uniqueness of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

37154-81-7

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

9-(2,5-dimethylpyrrol-1-yl)-6-methylsulfanylpurine

InChI

InChI=1S/C12H13N5S/c1-8-4-5-9(2)17(8)16-7-15-10-11(16)13-6-14-12(10)18-3/h4-7H,1-3H3

InChI Key

HCNZRXFJOIZENL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C2N=CN=C3SC)C

Origin of Product

United States

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